[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester
Description
The compound [1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substitution at the pyrazole N1 position and a sulfanyl-acetic acid ethyl ester moiety at the pyrimidine C4 position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds of significant pharmacological interest due to their structural resemblance to purines, enabling interactions with kinase ATP-binding sites .
Properties
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-22-13(21)8-23-15-12-7-19-20(14(12)17-9-18-15)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIYZMTXSYRNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on available literature, highlighting key findings from various studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12ClN5O2S
- Molecular Weight : 303.77 g/mol
- CAS Number : Not explicitly provided in the search results.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antibacterial properties. For instance:
- A synthesized compound similar to the target compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
- The structure-activity relationship (SAR) indicates that the presence of the chlorophenyl group enhances antibacterial efficacy.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. IC50 values for related compounds ranged from 0.63 µM to 6.28 µM .
- Urease Inhibition : The compound exhibited promising urease inhibitory activity, which is relevant in managing urease-related diseases. The most active derivatives had IC50 values significantly lower than standard urease inhibitors .
Study 1: Antibacterial Screening
In a comprehensive study assessing various pyrazolo[3,4-d]pyrimidine derivatives, the synthesized compounds were tested against multiple bacterial strains. The findings indicated that compounds with a chlorophenyl substituent exhibited enhanced antibacterial properties compared to those without it.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | 20 | 2.14 |
| 7m | Bacillus subtilis | 18 | 0.63 |
| 7n | E. coli | 10 | 6.28 |
Study 2: Enzyme Inhibition Assay
Another study focused on the enzyme inhibition capabilities of pyrazolo[3,4-d]pyrimidine derivatives revealed significant results:
| Compound ID | Enzyme Type | IC50 (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 1.13 |
| 7p | Urease | 1.21 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their differences are summarized below:
Functional Group Impact
- Sulfanyl vs. Hydroxyl ( vs. Target Compound):
The hydroxyl group in 1-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol increases polarity, making it less membrane-permeable than the ethyl ester derivative. However, the hydroxyl group may participate in stronger hydrogen bonding, favoring interactions with hydrophilic binding pockets . - Ethyl Ester vs. Acetamide ():
The ethyl ester in the target compound is more hydrolytically labile than the acetamide group in 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-isopropylphenyl)acetamide. The latter’s amide group enhances metabolic stability but may reduce bioavailability due to higher polarity . - Chloro vs.
Preparation Methods
Starting Materials and Cyclocondensation
The foundational step involves synthesizing 1-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (8a ) via cyclocondensation of 5-amino-1-(4-chloro-phenyl)-1H-pyrazole-4-carbonitrile (1a ) with diethyl malonate. This reaction proceeds in ethanolic sodium ethoxide under reflux, yielding 8a through nucleophilic attack and subsequent cyclization.
Reaction Conditions
- Reactants : 5-Amino-1-(4-chloro-phenyl)pyrazole-4-carbonitrile (1 eq), diethyl malonate (1.2 eq)
- Catalyst : Sodium ethoxide (20% w/v in ethanol)
- Temperature : Reflux (78°C)
- Duration : 7 hours
- Yield : 70–77%
Characterization Data
Chlorination at Position 4
The hydroxyl group at position 4 of 8a is replaced with chlorine using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). This generates 4-chloro-1-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidine (8a-Cl ), a critical intermediate for further functionalization.
Reaction Conditions
- Reactants : 8a (1 eq), POCl₃ (1.5 eq)
- Solvent : Anhydrous DMF
- Temperature : 70°C
- Duration : 3 hours
- Yield : 82%
Characterization Data
- Melting Point : 268–270°C
- ¹H NMR (CDCl₃) : δ 8.23 (s, 1H, H-3), 8.11 (d, 2H, J = 8.1 Hz, Ar-H), 7.60–7.67 (m, 2H, Ar-H).
Introduction of the Sulfanyl-Acetic Acid Ethyl Ester Group
Nucleophilic Substitution with Mercaptoacetic Acid Ethyl Ester
The chlorinated intermediate 8a-Cl undergoes nucleophilic aromatic substitution with mercaptoacetic acid ethyl ester (HS-CH₂-COOEt) in the presence of a base. This step installs the sulfanyl-acetic acid ethyl ester moiety at position 4.
Reaction Conditions
- Reactants : 8a-Cl (1 eq), HS-CH₂-COOEt (1.2 eq)
- Base : Triethylamine (2 eq)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Duration : 6 hours
- Yield : 65–70%
Characterization Data
- IR (KBr) : 2213 cm⁻¹ (C≡N, residual nitrile), 1730 cm⁻¹ (C=O ester)
- ¹H NMR (CDCl₃) : δ 4.17 (s, 2H, CH₂-COOEt), 4.40 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 1.33 (t, 3H, J = 7.1 Hz, CH₃).
Analytical Validation and Spectral Assignments
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₅H₁₂Cl₂N₄O₂S with a molecular ion peak at m/z = 396.02 (calculated 396.01).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
- Cyclocondensation : The reaction proceeds via enolate formation from diethyl malonate, followed by nucleophilic attack on the nitrile carbon of 1a . Cyclization and aromatization yield the pyrimidine ring.
- Chlorination : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the displacement of the hydroxyl group by chloride.
- Thiol Substitution : Triethylamine deprotonates the thiol, enhancing its nucleophilicity. The aromatic chloride undergoes bimolecular nucleophilic substitution (SNAr).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
